molecular formula C10H9BrClN B14222622 4-Bromo-5-(2-chlorophenyl)-3,4-dihydro-2H-pyrrole CAS No. 823188-37-0

4-Bromo-5-(2-chlorophenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B14222622
CAS No.: 823188-37-0
M. Wt: 258.54 g/mol
InChI Key: OXJINFBKKVIIFH-UHFFFAOYSA-N
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Description

4-Bromo-5-(2-chlorophenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(2-chlorophenyl)-3,4-dihydro-2H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and 4-bromoaniline.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 2-chlorobenzaldehyde and 4-bromoaniline.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrrole ring.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(2-chlorophenyl)-3,4-dihydro-2H-pyrrole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions optimized for the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrroles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-(2-chlorophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(2-chlorophenyl)-3,4-dihydro-2H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenylpyrrole: Similar structure but lacks the dihydro component.

    5-Bromo-2-chloropyridine: Similar halogen substituents but different ring structure.

    4-Chloro-5-bromopyrazole: Similar halogen substituents but different nitrogen-containing ring.

Uniqueness

4-Bromo-5-(2-chlorophenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific combination of bromine and chlorine substituents on the pyrrole ring

Properties

CAS No.

823188-37-0

Molecular Formula

C10H9BrClN

Molecular Weight

258.54 g/mol

IUPAC Name

4-bromo-5-(2-chlorophenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H9BrClN/c11-8-5-6-13-10(8)7-3-1-2-4-9(7)12/h1-4,8H,5-6H2

InChI Key

OXJINFBKKVIIFH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C1Br)C2=CC=CC=C2Cl

Origin of Product

United States

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